Bienvenue dans la boutique en ligne BenchChem!

Cefpodoxime-d3 Acid

LC-MS/MS quantification stable isotope internal standard mass shift differentiation

Cefpodoxime-d3 Acid (CAS 2477791-28-7; molecular formula C₁₅H₁₄D₃N₅O₆S₂; MW 430.47–430.5) is a stable-isotope-labeled analog of cefpodoxime, the active metabolite of the third-generation cephalosporin prodrug cefpodoxime proxetil. Three deuterium atoms replace hydrogen at the methoxyimino (–OCD₃) moiety, yielding a +3 Da mass shift relative to unlabeled cefpodoxime acid (MW 427.46, CAS 80210-62-4).

Molecular Formula C15H17N5O6S2
Molecular Weight 430.5 g/mol
Cat. No. B13864397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpodoxime-d3 Acid
Molecular FormulaC15H17N5O6S2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1/i2D3
InChIKeyWYUSVOMTXWRGEK-WEEYGROZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefpodoxime-d3 Acid — Deuterated Internal Standard for Cefpodoxime Bioanalytical Quantification and Procurement Specifications


Cefpodoxime-d3 Acid (CAS 2477791-28-7; molecular formula C₁₅H₁₄D₃N₅O₆S₂; MW 430.47–430.5) is a stable-isotope-labeled analog of cefpodoxime, the active metabolite of the third-generation cephalosporin prodrug cefpodoxime proxetil. Three deuterium atoms replace hydrogen at the methoxyimino (–OCD₃) moiety, yielding a +3 Da mass shift relative to unlabeled cefpodoxime acid (MW 427.46, CAS 80210-62-4) . The compound is classified as a stable isotope-labeled internal standard (SIL-IS) and is intended exclusively as a research-use-only analytical reference material for the quantification of cefpodoxime by GC-MS or LC-MS/MS in biological matrices . Vendor-reported specifications vary: Cayman Chemical specifies ≥99% deuterated forms (d₁–d₃) with ≥99% chemical purity and ≥4-year stability at –20°C, while other suppliers report >95% purity [1].

Why Unlabeled Surrogate Internal Standards Cannot Substitute for Cefpodoxime-d3 Acid in Validated Bioanalytical Methods


In LC-MS/MS quantification of cefpodoxime in biological matrices, unlabeled structural analogs such as cefotaxime sodium—employed as surrogate internal standards in published HPLC-fluorescence methods—fail to co-elute with the analyte and cannot compensate for differential matrix effects (ion suppression/enhancement) that vary between subject samples, incurred sample reanalysis runs, and calibration standards [1]. Deuterated SIL-IS compounds co-elute nearly identically with their unlabeled analyte, normalizing extraction recovery, ionization efficiency, and matrix effect variability sample-to-sample [2]. The EMA reports that over 90% of regulatory submissions employ SIL-IS in bioanalytical method validation, and the FDA has issued Form 483 citations to laboratories that lack procedures to track IS response variability between subject samples and quality controls [1]. For cefpodoxime specifically, a published HPLC method using cefotaxime sodium as IS achieved an LOD of 3 ng/mL and correlation coefficient r² = 0.999; however, this method required pre-column fluorescence derivatization and cannot approach the selectivity of LC-MS/MS with a deuterated IS capable of distinguishing the analyte from co-eluting isobaric interferences via mass shift [3].

Cefpodoxime-d3 Acid — Product-Specific Quantitative Differentiation Evidence for Procurement Decision-Making


Mass Spectrometric Resolution: Cefpodoxime-d3 Acid (+3 Da Shift) vs. Unlabeled Cefpodoxime Acid

Cefpodoxime-d3 Acid carries a +3.01 Da mass shift (MW 430.47–430.5) relative to unlabeled cefpodoxime acid (MW 427.46), corresponding to the replacement of three hydrogen atoms (¹H) with deuterium (²H) on the methoxyimino –OCD₃ group [1]. For small-molecule drugs (<1000 Da), a minimum mass difference of 3 Da between the analyte and its SIL-IS is required to prevent spectral overlap of the isotopic cluster from the unlabeled species with the internal standard signal . Cefpodoxime-d3 Acid meets this threshold exactly, enabling unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without interference from the natural-abundance M+1, M+2 isotopic envelope of the unlabeled analyte.

LC-MS/MS quantification stable isotope internal standard mass shift differentiation

Isotopic Purity Specification: Deuterium Enrichment Comparison Across Cefpodoxime-d3 Acid Suppliers

Deuterium enrichment—the percentage of labeled molecules carrying the full complement of deuterium atoms (d₃, vs. d₂, d₁, or d₀)—directly determines the usable dynamic range of the internal standard by defining the upper limit at which unlabeled or partially labeled species contribute background signal at the analyte m/z. Cayman Chemical specifies ≥99% deuterated forms (d₁–d₃) for Cefpodoxime-d3 Acid (Item 25412) [1]. By contrast, BOC Sciences reports >95% purity , CATO Research Chemicals reports >95% purity (ISO17034 certified) [2], and InvivoChem specifies ≥98% purity . At the 95% enrichment level, up to 5% of the IS mass may consist of unlabeled (d₀) species that directly elevate the apparent analyte signal, potentially biasing quantification at the lower limit of quantification (LLOQ).

isotopic enrichment deuterium incorporation supplier specification comparison

Chemical Purity Comparison: Cefpodoxime-d3 Acid HPLC Purity Specifications Across Commercial Sources

Chemical (non-isotopic) purity determines the mass of the IS stock that actually corresponds to the labeled compound versus unrelated organic impurities that may cause ion suppression or generate spurious chromatographic peaks. Cayman Chemical reports Cefpodoxime-d3 Acid (Item 25412) as 'A solid' with ≥99% purity (combined chemical and isotopic specification) . InvivoChem lists chemical purity ≥98% . Capotchem specifies NLT (not less than) 98% [1]. Alsachim's [¹³C,²H₃]-Cefpodoxime sodium salt—a dual-labeled alternative—carries a minimum purity of 98.00% with isotopic enrichment of 99% ¹³C and 98% ²H [2]. No supplier provides a direct cefpodoxime-d3 acid purity specification below 95%.

chemical purity HPLC purity reference standard quality

Deuterium Label Site Stability: Non-Exchangeable Methoxyimino (–OCD₃) Position in Cefpodoxime-d3 Acid vs. Heteroatom-Bound Deuterium Labels

In Cefpodoxime-d3 Acid, all three deuterium atoms are covalently bound to the carbon atom of the methoxyimino group (–O–CD₃), a carbon-bound position that is resistant to proton–deuterium back-exchange under typical bioanalytical conditions (aqueous mobile phases, biological matrices at pH 2–8) . By contrast, deuterium labels placed on heteroatoms (e.g., –OD, –ND, –SD) or on carbon atoms alpha to carbonyl groups undergo rapid H/D exchange in protic solvents, leading to progressive loss of isotopic enrichment during sample preparation chromatography, and storage . A published review of H/D exchange at carbon centers confirms that deuterium labels on non-acidic sp³ carbon positions are stable under bioanalytical conditions, while labels adjacent to carbonyls or on aromatic positions in certain electronic environments may exchange under acidic or basic catalysis [1].

H/D exchange stability isotopic integrity non-exchangeable deuterium position

Long-Term Storage Stability: Cefpodoxime-d3 Acid Shelf-Life Specification vs. Alternative Isotope-Labeled Cefpodoxime Forms

Cayman Chemical specifies a stability of ≥4 years for Cefpodoxime-d3 Acid (Item 25412) when stored at –20°C as a solid [1]. InvivoChem reports powder stability of 3 years at –20°C and 2 years at 4°C for Cefpodoxime-d3 (Cat V56161), with solution stability limited to 6 months at –80°C and 1 month at –20°C . As a comparator across isotope-labeling strategies, Alsachim's [¹³C,²H₃]-Cefpodoxime sodium salt—a dual-isotope (¹³C + ²H) internal standard—specifies stability of ≥1 year [2]. The ≥4-year solid-state stability of Cayman's Cefpodoxime-d3 Acid represents the longest vendor-specified shelf life among commercially available isotope-labeled cefpodoxime reference standards. Unlabeled cefpodoxime free acid is specified with a shelf life of 60 months (5 years) at –20°C by some suppliers, indicating that deuteration does not intrinsically compromise solid-state cephalosporin stability [3].

shelf-life stability long-term storage reference standard stability

Cost and Availability: Deuterium-Labeled Cefpodoxime-d3 Acid vs. ¹³C-Labeled Cefpodoxime Internal Standards

Deuterium-labeled internal standards are synthesized via H/D exchange or using deuterated building blocks, processes that are substantially less expensive than the multistep de novo synthesis required for ¹³C- or ¹⁵N-labeled analogs [1]. Berg et al. (2011) demonstrated that while ¹³C-labeled ISs provide superior co-elution and ion suppression compensation in UPLC-MS/MS, deuterium-labeled ISs remain the predominant choice in bioanalysis due to their substantially lower synthesis cost and wider commercial availability [2]. Grocholska and Bachor (2021) note that 'the synthesis of deuterated isotopologues is relatively inexpensive,' whereas ¹³C, ¹⁵N, and ¹⁸O standards require 'complicated multistep de novo synthesis, starting from isotopically labeled substrates, which are usually expensive' [1]. In the specific case of cefpodoxime, Cefpodoxime-d3 Acid is commercially available from at least seven suppliers (Cayman, BOC Sciences, InvivoChem, CATO, GLPBio, TargetMol, SynZeal), while the dual-labeled [¹³C,²H₃]-Cefpodoxime sodium salt is listed by only one supplier (Alsachim) at higher per-unit cost, reflecting the synthesis complexity premium [3].

procurement cost isotope labeling economics deuterium vs 13C labeling

Optimal Procurement and Application Scenarios for Cefpodoxime-d3 Acid Based on Quantitative Differentiation Evidence


Regulated Bioequivalence and Pharmacokinetic Studies Requiring FDA/EMA-Compliant LC-MS/MS Method Validation

For ANDA submissions or new drug applications (NDAs) involving cefpodoxime proxetil formulations, regulatory agencies expect incorporation of a stable isotope-labeled internal standard in bioanalytical methods [1]. Cefpodoxime-d3 Acid (Cayman, ≥99% deuterated forms) provides the ≥3 Da mass shift necessary for unambiguous SRM/MRM detection and co-elutes with cefpodoxime acid to compensate for plasma matrix effects that vary between subjects and across analytical batches [2]. The published cefotaxime surrogate IS approach (LOD 3 ng/mL, HPLC-FL) lacks the specificity of MS/MS detection and cannot be retrospectively validated for LC-MS/MS use [3]. Cefpodoxime-d3 Acid's ≥4-year solid-state stability at –20°C further supports multi-year bioequivalence study programs without IS re-procurement [2].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Assay Development

Clinical laboratories developing high-throughput LC-MS/MS assays for cefpodoxime TDM in plasma or serum require an IS that withstands routine analytical conditions over hundreds of injections. The methoxyimino (–OCD₃) label site of Cefpodoxime-d3 Acid is non-exchangeable under aqueous reversed-phase LC conditions, ensuring that deuterium enrichment remains constant throughout prolonged analytical sequences without isotopic drift [1] [2]. Procurement of ≥99% enrichment material (Cayman specification) minimizes d₀ carryover signal at the analyte channel, preserving LLOQ integrity at clinically relevant cefpodoxime concentrations (typically 0.5–50 µg/mL in pharmacokinetic studies) [3].

Quality Control and Reference Standard Applications in API and Finished Product Release Testing

For pharmaceutical quality control laboratories performing cefpodoxime proxetil impurity profiling or content uniformity testing via LC-MS, Cefpodoxime-d3 Acid serves as a mass-differentiated internal standard that compensates for injection-to-injection variability without co-eluting with formulation excipients or degradation products. CATO's ISO17034-certified Cefpodoxime-d3 Acid (>95% purity, multi-method characterization including NMR, MS, IR, UV, and moisture analysis) offers metrological traceability suitable for GMP-compliant QC workflows [1]. For higher-purity requirements, Cayman's ≥99% specification provides lower impurity background [2].

Academic and Pre-Clinical Metabolism Studies Requiring Cost-Effective, Multi-Vendor Access to Deuterated Internal Standards

Academic laboratories and contract research organizations (CROs) conducting pre-clinical ADME studies of cefpodoxime in rodent models benefit from the broad commercial availability of Cefpodoxime-d3 Acid (≥7 suppliers across purity tiers) compared with the single-source availability of the dual-labeled [¹³C,²H₃]-cefpodoxime sodium alternative [1]. The lower synthesis cost of deuterium-only labeled IS—established in the peer-reviewed literature as a general principle of isotope labeling economics—enables procurement of larger quantities for method development, in-study QC sample preparation, and incurred sample reanalysis without exceeding budget constraints [1] [2].

Quote Request

Request a Quote for Cefpodoxime-d3 Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.